[(Z)-1-(furan-2-yl)ethylideneamino]thiourea
Overview
Description
Synthesis Analysis
The synthesis of [(Z)-1-(furan-2-yl)ethylideneamino]thiourea involves the reaction of urea and thiourea with furfural . This reaction yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl) methylene]thiourea respectively . These compounds are good antimicrobial agents in addition to the latter as a potential dye for wool and cotton fabrics with different hues .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis reactions. As mentioned earlier, it’s synthesized through the reaction of urea and thiourea with furfural . The resulting compounds have been found to be good antimicrobial agents .Scientific Research Applications
[(Z)-1-(furan-2-yl)ethylideneamino]thiourea has been used in various scientific research applications. It has been used as a reagent for synthesizing new compounds, as a catalyst for organic reactions, and as a ligand for coordination chemistry. It has also been studied for its potential use in drug design and development. This compound has been used to synthesize a variety of compounds, including heterocyclic compounds, chiral compounds, and organometallic compounds. It has also been used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry.
Mechanism of Action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . They have inspired medicinal chemists to create numerous innovative antibacterial agents .
Biochemical Pathways
Furan derivatives, however, are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties .
Result of Action
Furan derivatives are known to exhibit a wide range of biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities .
Advantages and Limitations for Lab Experiments
The main advantage of using [(Z)-1-(furan-2-yl)ethylideneamino]thiourea in lab experiments is its availability. This compound is commercially available and can be easily obtained from chemical suppliers. In addition, this compound is relatively inexpensive and can be used in a variety of reactions and experiments.
However, there are some limitations to using this compound in lab experiments. This compound is a relatively unstable compound and can decompose over time. In addition, this compound can react with other compounds and can produce unwanted side products. Therefore, it is important to use this compound in a controlled environment and to store it properly.
Future Directions
There are several potential future directions for research on [(Z)-1-(furan-2-yl)ethylideneamino]thiourea. First, more research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, more research is needed to explore the potential use of this compound in drug design and development. Finally, further research is needed to improve the stability of this compound and to develop new methods for synthesizing and purifying this compound.
properties
IUPAC Name |
[(Z)-1-(furan-2-yl)ethylideneamino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-5(9-10-7(8)12)6-3-2-4-11-6/h2-4H,1H3,(H3,8,10,12)/b9-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMURWGNVGNAK-UITAMQMPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78597-06-5 | |
Record name | NSC109868 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109868 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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